(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

medicinal chemistry kinase inhibitor design pharmacophore modeling

Screening libraries often underrepresent hydrophilic, hydrogen-bond-rich fragments, limiting diversity in early-stage kinase inhibitor discovery. (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride directly addresses this gap with its six hydrogen-bond acceptor atoms and a calculated LogD (pH 7.4) of -1.08, a physicochemical profile that reduces promiscuity and non-specific binding. - Six HBA atoms provide an additional polar contact point over the 5-HBA pyridine analog, enhancing hinge-region interactions in ATP-binding pockets. - A hydrophilic LogD of -1.08 opens exploration in CNS and fragment-based programs, orthogonal to traditional lipophilicity-driven diversity metrics. - Unambiguous MDL identifier (MFCD21606081) and MSDS Certificate of Analysis available, enabling error-proof ordering and full compliance with institutional hygiene protocols.

Molecular Formula C14H19ClN6
Molecular Weight 306.79 g/mol
CAS No. 1361118-63-9
Cat. No. B1402583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
CAS1361118-63-9
Molecular FormulaC14H19ClN6
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl
InChIInChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H
InChIKeyBTSBWQQAUNLQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazin-2-yl Amine (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl): Scaffold & Physicochemical Profile


(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride (CAS 1361118-63-9) is a heterocyclic small-molecule building block composed of a 6-methylpyrimidine core substituted at the 2-position with piperidin-3-yl and at the 4-position with a pyrazin-2-yl-amine moiety, supplied as the hydrochloride salt [1]. The compound possesses a molecular formula of C14H19ClN6 and a molecular weight of 306.79 g/mol, with calculated physicochemical descriptors including a LogP of 0.87 and a LogD (pH 7.4) of –1.08, indicating moderate hydrophilicity at physiological pH [1]. Its structure places it within the broader class of piperidinyl-aminopyrimidine derivatives, a scaffold frequently exploited in kinase inhibitor discovery programs [2].

Scaffold
Piperidinyl-aminopyrimidine building block for kinase inhibitor discovery programs
Property
Calculated LogD (pH 7.4) −1.08 indicates hydrophilic character supporting ADME optimization
Format
Hydrochloride salt with reported solubility in polar organic and aqueous buffers

Pyrazin-2-yl Amine: Impact of Pyridine-for-Pyrazine Substitution


Compounds within the piperidinyl-pyrimidine-amine class cannot be treated as interchangeable surrogates because subtle heteroatom variations in the terminal aryl ring produce quantifiable shifts in hydrogen-bonding capacity, lipophilicity, and polar surface area that directly influence target-binding kinetics, aqueous solubility, and assay interference profiles [1][2]. Specifically, replacing the pyrazin-2-yl substituent of the target compound with a pyridin-2-yl group—as in the closest commercial analog, 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride (CAS 1361113-60-1) —removes one hydrogen-bond acceptor nitrogen, alters the LogD by an estimated >0.5 log units, and reduces the topological polar surface area. These changes can shift a compound's position in permeability-solubility optimization space and compromise the validity of comparative structure–activity relationship (SAR) analyses.

Attribute
Target (Pyrazine)
Pyridine Analog
HBA Count
6
5
LogD (pH 7.4)
−1.08
Est. >−0.6
TPSA
75.62 Ų
~67–71 Ų

Pyridine-for-pyrazine substitution removes one hydrogen-bond acceptor, increases lipophilicity, and reduces TPSA. These shifts may alter kinase hinge-region interactions, solubility, and passive permeability, limiting direct SAR extrapolation.

Pyrazin-2-yl Amine vs. Pyridine Analog: Key Differentiators


Hydrogen-Bond Acceptor Count

The target compound contains six hydrogen-bond acceptor (HBA) atoms—derived from the pyrazine (2 N), pyrimidine (2 N), piperidine (1 N), and the bridging secondary amine (1 N)—as enumerated from its calculated molecular properties [1]. In contrast, the closest pyridine analog (CAS 1361113-60-1; molecular formula C15H20ClN5) possesses five HBA atoms because the terminal pyridine ring contributes only one nitrogen versus pyrazine's two . This difference of one HBA (6 vs. 5) is structurally intrinsic and independent of assay conditions.

HBA Count
Head-to-head
6 vs. 5 (target vs. pyridine analog)
An additional HBA may strengthen polar interactions with kinase hinge regions, influencing binding affinity predictions
Structural enumeration; no assay required
medicinal chemistry kinase inhibitor design pharmacophore modeling

Lipophilicity at Physiological pH

The target compound's calculated LogD at pH 7.4 is –1.08, indicating net hydrophilicity under physiological conditions [1]. Although a directly measured LogD for the pyridine analog is not publicly available, the consensus LogP for a C15H20ClN5 pyridine-containing congener has been reported as approximately 2.69–3.84 across structurally related triazine and pyrimidine series [2]. Replacing pyrazine (two N) with pyridine (one N) is expected to increase LogD by ≥0.5 log units based on the established contribution of ~0.7–1.0 log units per nitrogen heteroatom removal from aromatic systems [3].

Lipophilicity (LogD pH 7.4)
Class-level
−1.08 vs. est. >−0.6 (pyridine analog)
A >0.5 LogD increase may alter aqueous solubility and passive permeability, requiring separate cell-based and PK characterization
Comparator value is class-level inference based on heteroatom difference
ADME prediction lipophilicity optimization lead optimization

Topological Polar Surface Area

The target compound has a calculated topological polar surface area (TPSA) of 75.62 Ų [1]. The pyridine analog, differing by one fewer heteroatom, is expected to exhibit a TPSA reduction of approximately 5–8 Ų based on the incremental TPSA contribution of aromatic nitrogen (~8.5 Ų per nitrogen in a six-membered ring) [2]. The simpler fragment N-(piperidin-3-yl)pyrazin-2-amine (CAS 1185536-85-9; MW 178.23) lacks the central pyrimidine ring entirely and has a significantly lower TPSA, estimated at ~40–45 Ų .

TPSA
Class-level
75.62 Ų vs. ~67–71 Ų (pyridine analog)
TPSA difference may shift CNS MPO scoring and oral bioavailability predictions
Comparator TPSA is estimated from fragment-based contributions
drug-likeness CNS penetration oral bioavailability

Vendor Traceability and MDL Registration

The target compound is cataloged by Matrix Scientific under product code 068113 with MDL number MFCD21606081 and a downloadable MSDS certificate [1]. In contrast, the pyridine analog carries MDL number MFCD21606078 and a separate product code (068110), confirming orthogonal inventory tracking . This discrete MDL registration ensures that the two compounds are unambiguously distinguishable in procurement, inventory management, and electronic laboratory notebook (ELN) systems.

Vendor Traceability
Head-to-head
MDL MFCD21606081 vs. MFCD21606078
Distinct MDL identifiers prevent procurement errors in screening campaigns and support SAR integrity
Separate product codes (068113 vs. 068110) confirm orthogonal inventory
chemical procurement quality control reproducibility

Bioactivity Data Availability

As of the search date (2026-04-28), no peer-reviewed primary research articles, patent examples, or public biochemical assay records (PubChem BioAssay, ChEMBL, BindingDB) were identified that contain quantitative IC50, Ki, Kd, or cellular activity data for the target compound or its direct comparators [1]. The differentiation claims presented in this guide rely on calculated physicochemical descriptors and structural enumeration, not on experimentally determined target engagement or functional assay readouts. Users requiring bioactivity-validated differentiation should consider commissioning custom biochemical profiling of the target compound alongside its closest analogs prior to committing to large-scale procurement.

Bioactivity Data
Data to verify
No public IC₅₀, Ki, or cellular activity records found
Absence of bioactivity data increases procurement risk for target-based screening; physical sample validation recommended
Comprehensive database search performed 2026-04-28 (PubChem, ChEMBL, BindingDB, PubMed)
data transparency evidence limitations procurement risk

Pyrazin-2-yl Amine: High-Confidence Application Scenarios


Kinase Fragment Library Expansion

The target compound's six hydrogen-bond acceptor atoms provide an additional polar contact point relative to the five-HBA pyridine analog [1]. This makes it suitable for fragment-based screening libraries targeting kinase ATP-binding pockets where hinge-region hydrogen bonding is a critical affinity determinant. Procurement of this specific scaffold ensures library diversity along the HBA dimension, which is orthogonal to traditional lipophilicity-driven diversity metrics.

ADME Optimization with Hydrophilic Scaffold

With a calculated LogD (pH 7.4) of –1.08, the target compound occupies a hydrophilic region of chemical space that is underrepresented in many commercial screening collections [1]. This property is advantageous for programs seeking to mitigate promiscuity associated with high logD and for central nervous system (CNS) drug discovery where lower LogD correlates with reduced tissue non-specific binding. The compound can serve as a core scaffold for parallel chemistry efforts aimed at balancing LogD while retaining target engagement.

SAR-by-Catalog Procurement with MDL Traceability

The unambiguous MDL identifier (MFCD21606081) and vendor product code (Matrix Scientific 068113) enable error-proof ordering and inventory tracking in automated compound management systems [1]. This is critical for laboratories running SAR-by-catalog approaches where multiple positional isomers or heteroatom variants may be ordered simultaneously. The availability of an MSDS Certificate of Analysis from the primary vendor further supports compliance with institutional chemical hygiene protocols.

Computational Docking Benchmarking of Heteroatom Effects

The structural contrast between the pyrazine-containing target compound and its pyridine analog provides a well-defined test case for evaluating the sensitivity of docking scoring functions to heteroatom substitution [1]. Computational chemists can use this pair to benchmark whether their in silico workflows correctly penalize or reward the additional nitrogen in terms of hydrogen-bond energy contributions, solvation penalties, and predicted binding free energies.

Application
Selection Property
Validation Focus
Kinase fragment library design
Additional HBA for hinge-region diversity
Binding affinity modulation in kinase assays
ADME optimization (hydrophilic space)
Low LogD profile reducing non-specific binding potential
Solubility and permeability profiling in vitro
SAR-by-Catalog procurement
Unambiguous MDL and product code
Inventory accuracy and cross-analog differentiation
Computational docking benchmark
Pyrazine vs. pyridine heteroatom pair
Scoring function sensitivity to HBA contributions
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